molecular formula C7H14N2O4S B3007410 Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate CAS No. 300670-11-5

Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate

Cat. No.: B3007410
CAS No.: 300670-11-5
M. Wt: 222.26
InChI Key: ZHLPCTGYIDZBNJ-UHFFFAOYSA-N
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Description

Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate is a carbamate derivative featuring a sulfonated tetrahydrothiophene ring (1,1-dioxide) with an amino group at the 4-position. This compound combines a carbamate functional group (-O-CO-NH-) with a sulfone-modified heterocyclic structure, influencing its chemical stability, solubility, and biological activity.

Properties

IUPAC Name

ethyl N-(4-amino-1,1-dioxothiolan-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c1-2-13-7(10)9-6-4-14(11,12)3-5(6)8/h5-6H,2-4,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLPCTGYIDZBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1CS(=O)(=O)CC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate typically involves the reaction of ethyl carbamate with a suitable precursor of the tetrahydrothiophene ring. One common method is the cyclization of a precursor containing an amino group and a sulfone group under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate serves as:

  • Building Block : It is utilized to construct more complex molecules through various chemical reactions including oxidation, reduction, and substitution.
  • Reagent : Acts as a reagent for synthesizing derivatives that may exhibit distinct properties or biological activities .

Research indicates that this compound has potential biological applications:

  • Antimicrobial Properties : Studies suggest it may exhibit activity against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Properties : Preliminary findings indicate potential anticancer effects, warranting further investigation into its mechanisms of action against cancer cells .

Medical Applications

The therapeutic potential of this compound is under exploration:

  • Targeting Diseases : Ongoing research aims to evaluate its efficacy in treating diseases where modulation of specific biological pathways is beneficial, such as neurodegenerative disorders .
  • Pharmaceutical Development : It is being investigated as an intermediate in the synthesis of novel pharmaceuticals due to its unique chemical structure .

Mechanism of Action

The mechanism of action of Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate involves its interaction with specific molecular targets and pathways. The amino group and the carbamate ester are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The sulfone group may also play a role in its biological activity by influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Ethyl Carbamate (Urethan)

Structural Differences: Ethyl carbamate (CH₃CH₂-O-CO-NH₂) lacks the sulfonated tetrahydrothienyl moiety present in the target compound. Toxicity and Carcinogenicity: Ethyl carbamate is a known carcinogen, inducing lung adenomas in mice and hepatic tumors in rats. Its mechanism involves metabolic activation to reactive intermediates, such as vinyl carbamate epoxide, which form DNA adducts . Applications: Ethyl carbamate is a contaminant in fermented foods and beverages, with regulatory limits established in several countries (e.g., 150 µg/L in Canada and Japan) . The target compound’s structural complexity suggests specialized applications, possibly in pharmaceuticals, though evidence is lacking.

Vinyl Carbamate

Structural Differences: Vinyl carbamate (CH₂=CH-O-CO-NH₂) replaces the ethyl group with a vinyl substituent. Carcinogenic Potency: Vinyl carbamate is 10–50 times more carcinogenic than ethyl carbamate in inducing lung adenomas, skin tumors, and hepatic carcinomas.

Tert-butyl Carbamates

Example: tert-Butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate (CAS 1443983-23-0) . Structural Differences: The tert-butyl group replaces the ethyl substituent, increasing steric bulk. Biological Activity: tert-Butyl carbamates exhibit reduced carcinogenicity compared to ethyl or vinyl analogs. This highlights the role of substituent size and hydrophobicity in modulating toxicity.

Retigabine Derivatives

Example: Ethyl (2,4-bis((4-fluorobenzyl)amino)phenyl)carbamate . Structural Differences: Aromatic amine substituents dominate, unlike the sulfonated thienyl group in the target compound. Pharmacological Activity: Retigabine derivatives act as Kv-7 potassium channel openers, used in epilepsy treatment. The target compound’s sulfone group may enhance solubility and binding specificity, though ion channel activity remains unconfirmed .

Physicochemical and Toxicological Comparisons

Table 1: Key Properties of Selected Carbamates

Compound Carcinogenicity (Relative Potency) Mutagenicity Solubility & Stability Applications
Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate Unknown (Theoretical lower risk) Not studied High polarity (sulfone group) Potential pharmaceuticals
Ethyl carbamate High (Baseline) Non-mutagenic Hydrolysis-prone Food contaminant; historical anesthetic
Vinyl carbamate Very high (10–50× ethyl carbamate) Mutagenic Reactive (vinyl group) Carcinogenesis research
tert-Butyl carbamate Low/None Non-mutagenic High steric hindrance Synthetic intermediate

Metabolic Pathways

  • Ethyl carbamate : Metabolized via cytochrome P450 to vinyl carbamate epoxide, forming DNA adducts .
  • Target compound: The sulfone group may resist oxidation, while the amino group could undergo conjugation (e.g., acetylation), altering excretion pathways.

Environmental and Health Risks

  • Ethyl carbamate poses significant health risks in beverages, with exposure limits based on carcinogenicity (MOE = 1,875 for heavy drinkers) .
  • The target compound’s risks remain unquantified but are likely mitigated by structural features reducing metabolic activation.

Biological Activity

Ethyl (4-amino-1,1-dioxidotetrahydro-3-thienyl)carbamate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a unique structure that includes a thienyl ring, an amino group, and a carbamate functional group. These structural elements contribute to its biological activity by enabling interactions with various biological targets.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Interaction : The amino group and carbamate ester facilitate binding to enzymes and receptors, modulating their activity. This interaction can lead to inhibition or activation of specific biochemical pathways.
  • Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones, which may enhance its reactivity and biological efficacy.
  • Substitution Reactions : The amino group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives that may exhibit altered biological activities.

Antimicrobial Activity

This compound has demonstrated potential antimicrobial properties. In vitro studies have shown that it exhibits activity against a range of bacterial strains. A summary of findings is presented in Table 1.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Table 1: Antimicrobial activity of this compound

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In cellular assays, it has been shown to induce apoptosis in cancer cell lines. Notable studies include:

  • Study on Breast Cancer Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM .
  • Mechanistic Insights : The compound appears to activate caspase pathways involved in apoptosis, suggesting a mechanism that could be exploited for therapeutic purposes .

Case Studies

Case Study 1: In Vivo Efficacy

In an animal model of cancer, mice treated with this compound showed a marked reduction in tumor size compared to control groups. The treatment was well-tolerated with no significant adverse effects reported.

Case Study 2: Combination Therapy

A combination therapy involving this compound and standard chemotherapeutic agents was evaluated. Results indicated enhanced efficacy against resistant cancer cell lines compared to monotherapy .

Q & A

Q. What methodologies are recommended for detecting and quantifying Ethyl carbamate in complex biological or food matrices?

Gas chromatography-mass spectrometry (GC-MS) with selected-ion monitoring (SIM) and isotopically labeled internal standards is the gold standard for detecting Ethyl carbamate at trace levels (lower µg/kg range). Validation studies demonstrate satisfactory precision (intra-day RSD: ~6.7%, inter-day RSD: ~8.8%) using quadrupole MS systems . For fermented beverages, pre-column derivatization with 9-xanthydrol followed by HPLC-fluorescence detection offers an alternative with a detection limit of 35 µg/L . Collaborative protocols, such as those adopted by the Association of Official Analytical Chemists International, ensure reproducibility across laboratories .

Q. What are the primary precursors and environmental factors influencing Ethyl carbamate formation during fermentation?

Ethyl carbamate forms via reactions between ethanol and urea, citrulline, or carbamyl phosphate during fermentation and storage. In wine, yeast metabolism of arginine produces urea, which reacts with ethanol under elevated temperatures . Stone-fruit spirits are particularly high-risk due to cyanide-derived precursors (e.g., cyanate), requiring strict monitoring to comply with regulatory limits (e.g., Canada: ≤30 µg/kg in table wine) .

Q. How does Ethyl carbamate interact with ethanol metabolism in vivo?

Ethanol competitively inhibits Ethyl carbamate clearance by CYP2E1, the primary enzyme responsible for its oxidation to reactive metabolites like vinyl carbamate. Chronic ethanol exposure induces CYP2E1, potentially amplifying carcinogenicity. However, simultaneous acute ethanol coadministration may reduce carcinogenic effects due to metabolic competition .

Advanced Research Questions

Q. What experimental designs address contradictions in Ethyl carbamate’s genotoxicity and carcinogenicity data?

Discrepancies arise between in vitro and in vivo clastogenicity. For example, Ethyl carbamate induces sister chromatid exchange in human lymphocytes in vitro but fails to cause micronuclei or chromosomal aberrations in germ cells . In vivo studies in rodents show dose-dependent DNA damage (e.g., liver, bone marrow), but carcinogenicity poorly correlates with clastogenicity . Researchers should prioritize in vivo somatic cell assays (e.g., micronucleus tests in mice) and compare metabolic activation pathways across species to resolve these contradictions .

Q. What mechanistic insights explain the metabolic activation of Ethyl carbamate to DNA-reactive intermediates?

Human CYP2E1 catalyzes Ethyl carbamate oxidation to vinyl carbamate, which forms 1,N6-ethenoadenosine adducts—a mutagenic lesion linked to carcinogenesis. This pathway is slower in humans than rodents, potentially explaining interspecies differences in tumorigenesis. Lung microsomal CYP2E1 further metabolizes vinyl carbamate, implicating tissue-specific susceptibility .

Q. How can in vitro models improve risk assessment of Ethyl carbamate’s carcinogenic potential?

Human lymphoblastoid cell lines (e.g., TK6) expressing CYP2E1 can simulate metabolic activation. Co-culture systems with hepatocytes or lung microsomes may replicate organ-specific metabolism. Dose-response studies should incorporate physiological ethanol concentrations to assess synergistic effects .

Q. What mitigation strategies effectively reduce Ethyl carbamate in fermented foods without compromising product quality?

Enzymatic degradation using microbial urethanases and genetic modification of yeast to minimize urea excretion are promising. For distilled spirits, optimizing fermentation temperature and distillation parameters (e.g., copper column use) reduces precursor cyanide levels. Regulatory frameworks, such as Codex Alimentarius guidelines, enforce these practices in industrial settings .

Key Research Gaps

  • Metabolic Disposition in Humans: Limited data exist on Ethyl carbamate absorption, distribution, and excretion in human tissues, necessitating advanced pharmacokinetic models .
  • Epigenetic Effects: The role of non-mutagenic mechanisms (e.g., DNA methylation) in carcinogenicity remains unexplored.
  • Long-Term Low-Dose Exposure: Most studies focus on acute high-dose effects; chronic low-dose studies are needed to align with dietary exposure scenarios .

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